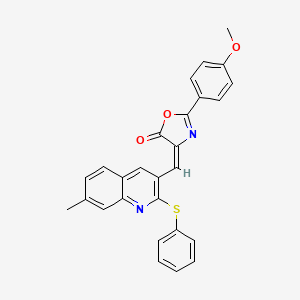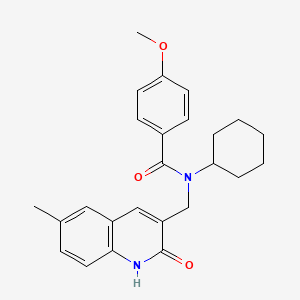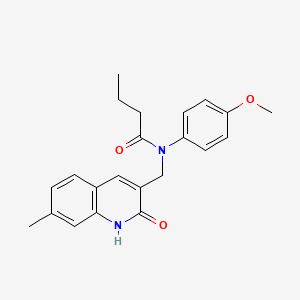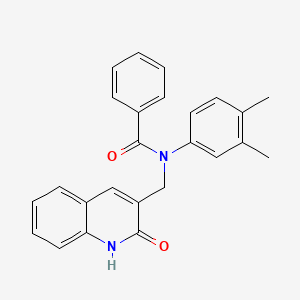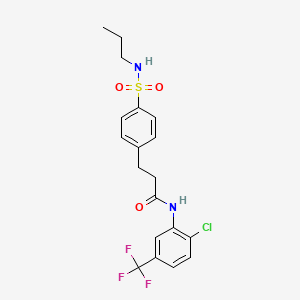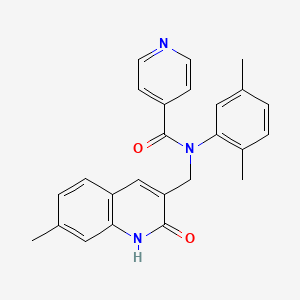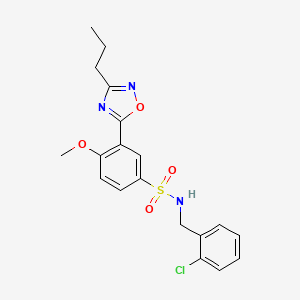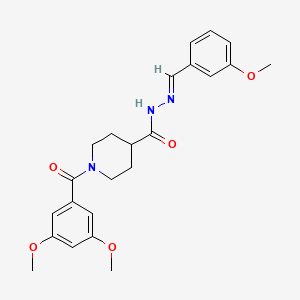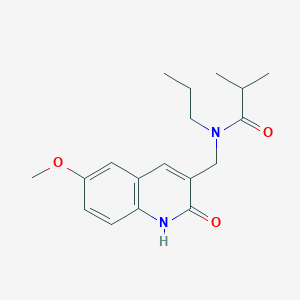
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide, also known as PBIT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PBIT is a derivative of quinoline, a heterocyclic compound that is widely used in the synthesis of various drugs and bioactive molecules.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation in the brain, and the improvement of cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide in lab experiments is its high potency and specificity for specific molecular targets, which allows for precise control of experimental conditions. However, one of the limitations of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide, including:
1. Further exploration of its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Development of more efficient synthesis methods for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide that can improve its solubility and bioavailability.
3. Investigation of its pharmacokinetic and pharmacodynamic properties in animal models and human clinical trials.
4. Identification of new molecular targets and signaling pathways that can be targeted by N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide for the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide involves the condensation of 2-hydroxy-6-methoxyquinoline with propylisobutyryl chloride in the presence of a base catalyst. The reaction yields N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide as a white crystalline solid with a melting point of 154-156°C.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In Alzheimer's and Parkinson's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylisobutyramide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-8-20(18(22)12(2)3)11-14-9-13-10-15(23-4)6-7-16(13)19-17(14)21/h6-7,9-10,12H,5,8,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYCDBGAYFBUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methyl-N-propylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)

![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
